molecular formula C16H10ClF3O4 B6410893 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261986-53-1

3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6410893
CAS RN: 1261986-53-1
M. Wt: 358.69 g/mol
InChI Key: XNKUXBSFSDNSGC-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMC-5-TFA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 456.84 g/mol and a melting point of 121-123°C. 3-CMC-5-TFA is commonly used in organic synthesis and as a reagent for the preparation of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as a catalyst in the formation of covalent bonds between molecules. It is also believed to play a role in the formation of hydrogen bonds, which are important for the stability of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it has been studied for its potential effects on enzymes, proteins, and DNA. It has been suggested that 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% may act as an inhibitor of certain enzymes, which could potentially lead to the inhibition of certain biochemical reactions. Additionally, it has been suggested that 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% may act as a modulator of certain proteins, which could potentially lead to the modulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost and its ability to catalyze the formation of covalent bonds. Additionally, it is easy to synthesize and can be used in a variety of laboratory applications. The limitations of using 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its potential toxicity and its potential to interfere with certain biochemical and physiological processes.

Future Directions

Future research on 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% should focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should be done to determine its potential toxicity and its potential to interfere with certain biochemical and physiological processes. Furthermore, further research should be done to explore its potential applications in organic synthesis and as a reagent for the preparation of pharmaceuticals, agrochemicals, and other compounds. Finally, further research should be done to explore its potential applications in biochemistry and molecular biology.

Synthesis Methods

3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from 3-chloro-4-methoxybenzoic acid and trifluoroacetic acid using a condensation reaction. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is followed by purification of the product by recrystallization or chromatography.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers and in the preparation of nanomaterials. Additionally, 3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in biochemistry and molecular biology.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3O4/c1-24-15(23)12-3-2-8(7-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKUXBSFSDNSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692025
Record name 3'-Chloro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1261986-53-1
Record name 3'-Chloro-4'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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